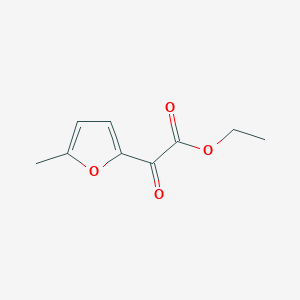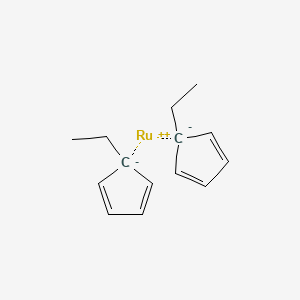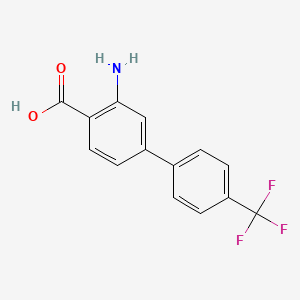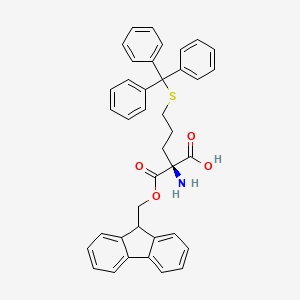
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Tritylsulfanyl Group: The tritylsulfanyl group is introduced by reacting the protected amino acid with trityl chloride and a base like pyridine.
Coupling Reaction: The final step involves coupling the protected amino acid with the desired peptide chain using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and coupling reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.
Substitution: The tritylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling: The amino group can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Coupling: DCC and NHS are frequently used coupling reagents.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Peptides: Coupling reactions result in the formation of peptides.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides to other biomolecules.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Wirkmechanismus
The primary mechanism of action of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The tritylsulfanyl group provides additional protection and can be selectively removed under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxybutanoic acid: Similar in structure but with a hydroxy group instead of a tritylsulfanyl group.
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-(quinolin-3-yl)propanoic acid: Contains a quinolinyl group instead of a tritylsulfanyl group.
Uniqueness
The uniqueness of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid lies in its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of the Fmoc and tritylsulfanyl groups allows for precise control over the synthesis process, making it a valuable tool in the field of peptide chemistry.
Eigenschaften
Molekularformel |
C39H35NO4S |
|---|---|
Molekulargewicht |
613.8 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid |
InChI |
InChI=1S/C39H35NO4S/c40-38(36(41)42,37(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35H,14,25-27,40H2,(H,41,42)/t38-/m0/s1 |
InChI-Schlüssel |
WUCIYVMCMFJSLJ-LHEWISCISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@](C(=O)O)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)
![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)

![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)
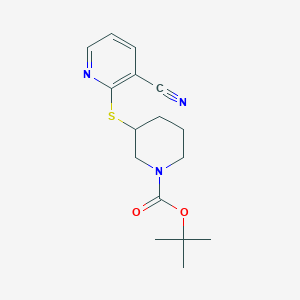
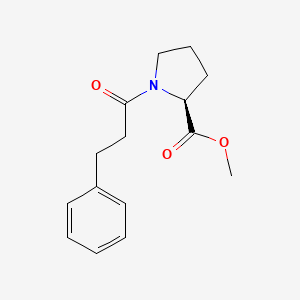
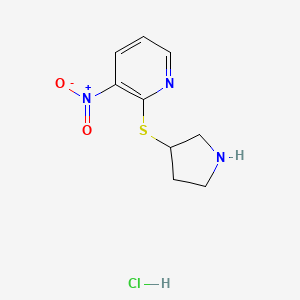
![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)

